4,4'-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol)
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Overview
Description
4,4’-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol) is an organic compound with the molecular formula C26H38O2. It is known for its antioxidant properties and is commonly used in various industrial applications to prevent the degradation of materials by oxidation .
Preparation Methods
The synthesis of 4,4’-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol) typically involves the reaction of 2-tert-butyl-5-methylphenol with butane-1,4-diyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often utilize large-scale reactors and optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
4,4’-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound back to its phenolic form.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol) has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers during processing and storage.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential use in preventing oxidative damage in various medical conditions.
Mechanism of Action
The antioxidant activity of 4,4’-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic groups in the compound play a crucial role in this process by stabilizing the resulting phenoxyl radicals through resonance .
Comparison with Similar Compounds
Similar compounds to 4,4’-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol) include:
- 4,4’-Butylidenebis(6-tert-butyl-m-cresol)
- 4,4’-Butylidene bis(6-tert-butyl-3-methylphenol)
- 4,4’-Butylidenebis(3-methyl-6-tert-butylphenol)
These compounds share similar antioxidant properties but differ in their specific chemical structures and reactivity. The uniqueness of 4,4’-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol) lies in its specific butane-1,4-diyl linkage, which imparts distinct physical and chemical properties .
Properties
CAS No. |
13348-35-1 |
---|---|
Molecular Formula |
C26H38O2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-tert-butyl-4-[4-(5-tert-butyl-4-hydroxy-2-methylphenyl)butyl]-5-methylphenol |
InChI |
InChI=1S/C26H38O2/c1-17-13-23(27)21(25(3,4)5)15-19(17)11-9-10-12-20-16-22(26(6,7)8)24(28)14-18(20)2/h13-16,27-28H,9-12H2,1-8H3 |
InChI Key |
DGQFNPWGWSSTMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CCCCC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
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